2-[5-(PHENOXYMETHYL)FURAN-2-YL]-5-[(1-PHENYLETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE
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Overview
Description
2-[5-(PHENOXYMETHYL)FURAN-2-YL]-5-[(1-PHENYLETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a furan ring, an oxazole ring, and a phenylethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(PHENOXYMETHYL)FURAN-2-YL]-5-[(1-PHENYLETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenoxymethyl group: This step often involves nucleophilic substitution reactions.
Synthesis of the oxazole ring: This can be done through cyclization reactions involving amides and aldehydes under dehydrating conditions.
Attachment of the phenylethylamine moiety: This step usually involves reductive amination or similar reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[5-(PHENOXYMETHYL)FURAN-2-YL]-5-[(1-PHENYLETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[5-(PHENOXYMETHYL)FURAN-2-YL]-5-[(1-PHENYLETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activities.
Biological Research: Used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: Potential use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-[5-(PHENOXYMETHYL)FURAN-2-YL]-5-[(1-PHENYLETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide): Known for its antimicrobial activity.
Various oxazole derivatives: These compounds share the oxazole ring and have diverse biological activities.
Uniqueness
2-[5-(PHENOXYMETHYL)FURAN-2-YL]-5-[(1-PHENYLETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE is unique due to its combination of a furan ring, an oxazole ring, and a phenylethylamine moiety. This combination imparts specific chemical properties and biological activities that are not found in other similar compounds.
Properties
IUPAC Name |
2-[5-(phenoxymethyl)furan-2-yl]-5-(1-phenylethylamino)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-16(17-8-4-2-5-9-17)25-22-20(14-24)26-23(29-22)21-13-12-19(28-21)15-27-18-10-6-3-7-11-18/h2-13,16,25H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRVWJGSDAOWFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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